4-chloro-1-ethyl-N'-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]-1H-pyrazole-3-carbohydrazide
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Overview
Description
4-CHLORO-1-ETHYL-N-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, an ethyl group, a nitro-triazole moiety, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1-ETHYL-N-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chloro and ethyl groups. The nitro-triazole moiety is then attached through a series of reactions involving nitration and triazole formation. Finally, the carbohydrazide group is introduced through a hydrazinolysis reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-1-ETHYL-N-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the chloro group can yield a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-CHLORO-1-ETHYL-N-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes[][3].
Mechanism of Action
The mechanism of action of 4-CHLORO-1-ETHYL-N-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro-triazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro and ethyl groups may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: Similar in structure but lacks the nitro-triazole moiety and carbohydrazide group.
3-NITRO-1H-1,2,4-TRIAZOLE DERIVATIVES: Share the nitro-triazole moiety but differ in other substituents.
Uniqueness
4-CHLORO-1-ETHYL-N-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13ClN8O4 |
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Molecular Weight |
356.72 g/mol |
IUPAC Name |
4-chloro-1-ethyl-N'-[3-(3-nitro-1,2,4-triazol-1-yl)propanoyl]pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H13ClN8O4/c1-2-18-5-7(12)9(16-18)10(22)15-14-8(21)3-4-19-6-13-11(17-19)20(23)24/h5-6H,2-4H2,1H3,(H,14,21)(H,15,22) |
InChI Key |
RNADUBUXELGCEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NNC(=O)CCN2C=NC(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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